

# Validating the MAM Animal Model for Evenamide Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



# A Comprehensive Evaluation of Preclinical Models for Schizophrenia Research and the Therapeutic Potential of Evenamide

For Immediate Release

This guide provides a detailed comparison of the methylazoxymethanol acetate (MAM) animal model with other established preclinical models of schizophrenia, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating their suitability in schizophrenia research. The guide further delves into the validation of the MAM model for investigating the therapeutic effects of **evenamide**, a novel glutamate modulator in development for treatment-resistant schizophrenia.

### Introduction to the MAM Model and Evenamide's Mechanism of Action

The MAM model is a neurodevelopmental disruption model of schizophrenia. It is induced by administering methylazoxymethanol acetate to pregnant rats on gestational day 17, a period analogous to the human second trimester. This timing results in offspring that exhibit a range of behavioral, anatomical, and neurochemical abnormalities that parallel those seen in individuals with schizophrenia.[1]



**Evenamide** is an investigational drug that modulates glutamate transmission through the blockade of voltage-gated sodium channels.[2][3][4][5] This mechanism of action is distinct from most current antipsychotics that primarily target dopamine receptors. By normalizing excessive glutamate release, **evenamide** aims to address the core glutamatergic dysregulation hypothesized to underlie schizophrenia.[3][4][5] Preclinical studies have demonstrated that **evenamide** is effective in reversing schizophrenia-like deficits in the MAM model, as well as in models utilizing phencyclidine (PCP) and ketamine.[2][6][7][8]

# Comparative Analysis of Schizophrenia Animal Models

The selection of an appropriate animal model is critical for the successful translation of preclinical findings to clinical applications. This section provides a comparative overview of the MAM model and its alternatives: the phencyclidine (PCP), ketamine, and neonatal ventral hippocampal lesion (NVHL) models. The comparison is based on three key validation criteria: face validity, construct validity, and predictive validity.



| Model    | Inducing<br>Agent/Procedur<br>e                                             | Face Validity<br>(Symptom<br>Mimicry)                   | Construct Validity (Pathophysiolog ical Relevance)                                                               | Predictive Validity (Response to Treatment) |
|----------|-----------------------------------------------------------------------------|---------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|---------------------------------------------|
| MAM      | Methylazoxymet hanol acetate administration on gestational day 17[9][10]    | Positive, negative, and cognitive symptoms[11]          | Neurodevelopme ntal disruption, hippocampal hyperactivity, cortical thinning, loss of GABAergic interneurons[11] | Responsive to atypical antipsychotics       |
| PCP      | Acute or chronic administration of phencyclidine[12] [13][14]               | Positive, negative, and cognitive symptoms[12] [14]     | NMDA receptor<br>hypofunction,<br>altered dopamine<br>turnover[12]                                               | Responsive to atypical antipsychotics       |
| Ketamine | Acute or chronic administration of ketamine[15][16]                         | Positive,<br>negative, and<br>cognitive<br>symptoms[17] | NMDA receptor<br>hypofunction,<br>altered brain<br>connectivity[17]                                              | Responsive to atypical antipsychotics       |
| NVHL     | Excitotoxic lesion of the ventral hippocampus in neonatal rats[18] [19][20] | Positive,<br>negative, and<br>cognitive<br>symptoms     | Neurodevelopme<br>ntal disruption of<br>hippocampal-<br>cortical<br>pathways[21][19]                             | Responsive to atypical antipsychotics       |

## **Experimental Protocols**

Detailed methodologies for establishing each of the discussed animal models are crucial for reproducibility and accurate comparison of study outcomes.

#### **MAM Model Protocol**



- Animal Housing and Breeding: Time-mated pregnant Sprague-Dawley rats are single-housed with ad libitum access to food and water.
- MAM Administration: On gestational day 17, pregnant dams are injected intraperitoneally with methylazoxymethanol acetate (25 mg/kg). Control animals receive a saline injection.[9]
- Postnatal Development: Pups are born and weaned at postnatal day 21.
- Behavioral Testing: Offspring are tested in adulthood (postnatal day >65) for a battery of behavioral assays relevant to schizophrenia, including tests for social interaction, cognitive function (e.g., novel object recognition), and sensorimotor gating (e.g., prepulse inhibition).

#### PCP Model Protocol

- Animal Housing: Adult male Wistar rats are housed in groups with ad libitum access to food and water.
- PCP Administration: Rats are administered phencyclidine (e.g., 5 mg/kg, intraperitoneally) or saline. The administration can be acute (single injection) or chronic (e.g., twice daily for 7 days).[12]
- Washout Period: For chronic administration protocols, a washout period (e.g., 7 days) follows the final injection.
- Behavioral Testing: Animals are then subjected to behavioral tests, such as the social interaction test, novel object recognition, and locomotor activity monitoring.

#### **Ketamine Model Protocol**

- Animal Housing: Adult male Sprague-Dawley rats are housed under standard laboratory conditions.
- Ketamine Administration: Rats are injected with ketamine (e.g., 30 mg/kg, intraperitoneally)
  or saline. The regimen can be a single injection or a sub-chronic treatment (e.g., daily for 5
  consecutive days).[16]
- Post-Injection Period: Behavioral testing is conducted at various time points after the final injection (e.g., 2 or 4 weeks).[16]



• Behavioral Assays: A range of behavioral tests are employed, including the social interaction test, prepulse inhibition, and latent inhibition.[16]

#### **NVHL Model Protocol**

- Animal Rearing: Pregnant Sprague-Dawley rats are housed individually, and pups are culled to a standard litter size after birth.
- Neonatal Surgery: On postnatal day 7, male pups are anesthetized via hypothermia. An
  excitotoxin (e.g., ibotenic acid) is infused bilaterally into the ventral hippocampus. Shamoperated controls receive a vehicle infusion.[21]
- Post-Operative Care and Development: Pups are returned to their mothers and weaned at the appropriate age.
- Adult Behavioral Testing: In adulthood, the rats are tested for schizophrenia-relevant behaviors, including locomotor activity in response to amphetamine, social interaction, and cognitive tasks.

#### **Evenamide Performance Data**

**Evenamide** has demonstrated promising efficacy in reversing schizophrenia-like deficits in multiple preclinical models. A recent study in the MAM model showed that a 3 mg/kg intraperitoneal injection of **evenamide** normalized the number of spontaneously active dopamine neurons in the ventral tegmental area and reduced pyramidal neuron hyperactivity in the ventral hippocampus.[6] Furthermore, systemic administration of **evenamide** reversed recognition memory impairment and, in male MAM rats, normalized reduced social sniffing time.[6] In other studies, **evenamide** has been shown to restore ketamine-induced prepulse inhibition deficits and address phencyclidine-induced social deficits.[7]



| Model    | Behavioral/Neuroche<br>mical Deficit         | Evenamide Effect | Reference |
|----------|----------------------------------------------|------------------|-----------|
| MAM      | Increased VTA<br>dopamine neuron<br>activity | Normalized       | [6]       |
| MAM      | Ventral hippocampus hyperactivity            | Reduced          | [6]       |
| MAM      | Recognition memory impairment                | Reversed         | [6]       |
| MAM      | Reduced social sniffing (males)              | Normalized       | [6]       |
| Ketamine | Prepulse inhibition deficit                  | Restored         | [7]       |
| PCP      | Social deficits                              | Addressed        | [7]       |

## **Signaling Pathways and Experimental Workflows**

To visualize the complex biological processes underlying the MAM model and the mechanism of action of **evenamide**, the following diagrams are provided.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Newron announces approval for pivotal Phase III ENIGMA-TRS program with evenamide as add-on therapy in patients with treatment-resistant schizophrenia (TRS) | Newron Pharmaceuticals [newron.com]
- 3. 'Exceptional' data for schizophrenia drug Evenamide boost Newron shares | BioWorld [bioworld.com]
- 4. Newron Initiates First Potentially Pivotal Study With Evenamide in Patients With Schizophrenia [drug-dev.com]
- 5. cphi-online.com [cphi-online.com]

#### Validation & Comparative





- 6. Evenamide reverses schizophrenia-related dysfunction in a neurodevelopmental animal model PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 2 Results Indicate Evenamide, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MAM rodent model of schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MAM rodent model of schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of Animal Models Related to Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 12. Primate Phencyclidine Model of Schizophrenia: Sex-Specific Effects on Cognition, Brain Derived Neurotrophic Factor, Spine Synapses, and Dopamine Turnover in Prefrontal Cortex PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phencyclidine dose optimisation for induction of spatial learning and memory deficits related to schizophrenia in C57BL/6 mice PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rodent Phencyclidine Model of Schizophrenia Creative Biolabs [creative-biolabs.com]
- 15. Combined Low Dose of Ketamine and Social Isolation: A Possible Model of Induced Chronic Schizophrenia-Like Symptoms in Male Albino Rats PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ketamine Research in Schizophrenia [asteroidhealth.com]
- 18. The Neonatal Ventral Hippocampal Lesion (NVHL) Rodent Model of Schizophrenia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Neonatal ventral hippocampal lesion as a valid model of schizophrenia: evidence from sensory gating study PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Neonatal Ventral Hippocampal Lesion (NVHL) Rodent Model of Schizophrenia -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the MAM Animal Model for Evenamide Research: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#validating-the-mam-animal-model-forevenamide-research]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com